molecular formula C13H17NO4 B8384811 N-cyclopentyl-N,2-dihydroxy-4-methoxybenzamide

N-cyclopentyl-N,2-dihydroxy-4-methoxybenzamide

Cat. No.: B8384811
M. Wt: 251.28 g/mol
InChI Key: BUVQOOQLIHTPPH-UHFFFAOYSA-N
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Description

N-cyclopentyl-N,2-dihydroxy-4-methoxybenzamide is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

N-cyclopentyl-N,2-dihydroxy-4-methoxybenzamide

InChI

InChI=1S/C13H17NO4/c1-18-10-6-7-11(12(15)8-10)13(16)14(17)9-4-2-3-5-9/h6-9,15,17H,2-5H2,1H3

InChI Key

BUVQOOQLIHTPPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N(C2CCCC2)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyridine (2.05 mL, 25 mmol) and acetyl chloride (0.89 mL, 12.5 mmol were added to a solution of 4-methoxy salicylic acid (0.84 g, 5 mmol) in CH2Cl2 (20 mL) at 0° C. The reaction mixture was gradually warmed to room temperature over 30 min and then poured into water. The resulting biphasic mixture was further stirred for 1 h and then acidified with 1 N HCl and extracted with ethyl acetate. The crude acetoxy compound (assuming 100% conversion) obtained was then converted to the acid chloride by heating to reflux with oxalyl chloride (1.3 mL, 15 mmol) in CH2Cl2 (20 mL) for 1 h. After removal of the volatile materials, the acid chloride (1.05 g, 4.38 mmol) in CH2Cl2 (20 mL) was added to a stirred mixture of sodium carbonate (1N, 17.5 mL) and C5H9NH.OH (1.32 g, 13.2 mmol) in tetrahydrofuran (30 mL) at 0° C. The resulting mixture was stirred at room temperature for 1 h and then acidified with 0.5 M HCl and then extracted with ethyl acetate. The crude product was purified by column chromatography on silica using hexanes:ethyl acetate to afford N-cyclopentyl-N,2-dihydroxy-4-methoxybenzamide (1 g, 79%) as a colorless solid. 1H NMR (300 MHz, DMSO-d6): δ 7.88 (d, 1H, J=8.6 Hz), 6.92 (d, 1H, J=8.6 Hz), 6.82 (s, 1H), 3.80 (s, 3H), 3.79-3.70 (m, 1H), 1.69-1.63 (m, 2H), 1.55-1.52 (m, 6H). LC-MS (ESI) Calcd for C13H17NO4 [M+H]+: 252.12. Found: 252.00.
Quantity
30 mL
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
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2.05 mL
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reactant
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0 (± 1) mol
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reactant
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0.84 g
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reactant
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20 mL
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reactant
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[Compound]
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acid chloride
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1.3 mL
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reactant
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20 mL
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solvent
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[Compound]
Name
acid chloride
Quantity
1.05 g
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reactant
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17.5 mL
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reactant
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20 mL
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